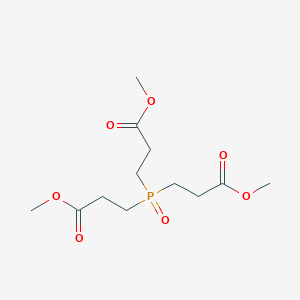
Trimethyl 3,3',3''-phosphoryltripropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 3,3’,3’'-phosphoryltripropanoate is a chemical compound with the molecular formula C12H21O6P. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoryl group attached to three propanoate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,3’,3’'-phosphoryltripropanoate typically involves the reaction of trimethyl phosphite with an appropriate propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Trimethyl 3,3’,3’'-phosphoryltripropanoate may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 3,3’,3’'-phosphoryltripropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction could produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Trimethyl 3,3’,3’'-phosphoryltripropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Trimethyl 3,3’,3’'-phosphoryltripropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, facilitating the binding and activation of the target molecules. The pathways involved may include phosphorylation and dephosphorylation processes, which are essential in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylphosphine: An organophosphorus compound with the formula P(CH3)3, commonly used as a ligand in coordination chemistry.
Trimethyl phosphite: A compound with the formula C3H9O3P, used as a reagent in organic synthesis.
Trimethyl phosphate: A tetrahedral molecule used as a solvent and in the synthesis of other phosphorus-containing compounds.
Uniqueness
Trimethyl 3,3’,3’'-phosphoryltripropanoate is unique due to its specific structure, which includes a phosphoryl group attached to three propanoate groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H21O7P |
|---|---|
Peso molecular |
308.26 g/mol |
Nombre IUPAC |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphorylpropanoate |
InChI |
InChI=1S/C12H21O7P/c1-17-10(13)4-7-20(16,8-5-11(14)18-2)9-6-12(15)19-3/h4-9H2,1-3H3 |
Clave InChI |
GLADBQKFIWVDQJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCP(=O)(CCC(=O)OC)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



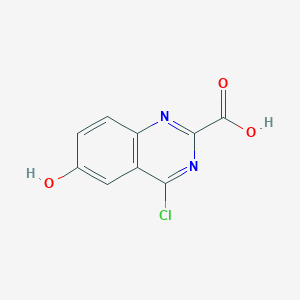
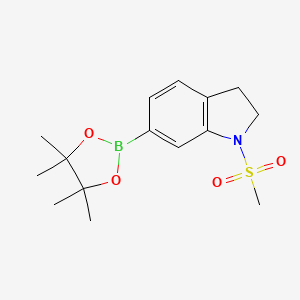

![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
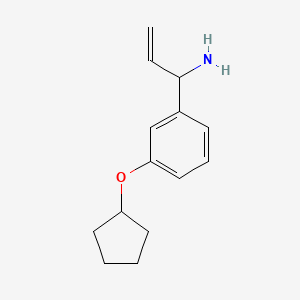
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
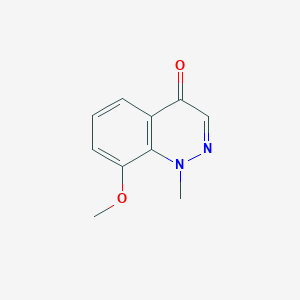

![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)

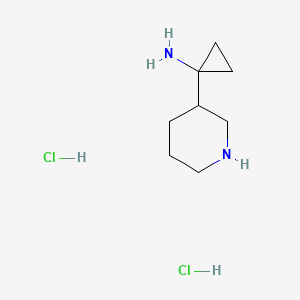
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
